1-(tert-Butyldimethylsilyl)-1H-indole
Description
Significance of Indole (B1671886) Derivatives in Chemical Research
The indole ring system, a fusion of benzene (B151609) and pyrrole (B145914) rings, is a cornerstone of heterocyclic chemistry, largely due to its widespread presence in biologically active molecules. researchgate.netnih.gov Its significance spans medicinal chemistry, agrochemicals, and materials science. researchgate.net
In the pharmaceutical realm, indole derivatives are integral to a multitude of therapeutic agents, exhibiting a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netopenmedicinalchemistryjournal.comnih.gov Prominent examples include the essential amino acid tryptophan, the neurotransmitter serotonin, and the anti-inflammatory drug Indomethacin. nih.gov The indole scaffold's ability to interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions makes it an exceptionally valuable pharmacophore in drug design. researchgate.net Researchers continuously explore novel indole compounds for potential treatments against aggressive diseases like glioblastoma, focusing on mechanisms such as the inhibition of protein kinases and tubulin. nih.gov
Beyond medicine, indole derivatives play crucial roles in other scientific domains. The plant hormone Auxin (Indole-3-acetic acid), for instance, is fundamental for plant growth. openmedicinalchemistryjournal.com In materials science, the unique electronic and optical properties of the indole nucleus are harnessed to create novel polymers and pigments. researchgate.netrsc.org Poly(silyl indole)s, for example, are being investigated as fluorescent materials for potential applications in organic optoelectronics. rsc.orgrsc.org The versatility of the indole structure ensures its continued importance as a building block for synthesizing complex molecules and functional materials. nih.gov
Strategic Application of Silyl (B83357) Protecting Groups in Nitrogen Heterocycle Synthesis
The acidic N-H proton of the indole nucleus complicates many synthetic transformations, such as metalation, acylation, and alkylation, by providing a reactive site for bases and electrophiles. Protecting the indole nitrogen is a common strategy to circumvent these issues. A protecting group must be easy to introduce, stable under the desired reaction conditions, and straightforward to remove without affecting the rest of the molecule. mdpi.org
Silyl groups, particularly the tert-butyldimethylsilyl (TBDMS or TBS) group, are highly effective for protecting nitrogen heterocycles like indole. The process of N-silylation involves reacting the indole with a silylating agent, such as tert-butyldimethylsilyl chloride, typically in the presence of a base. orgsyn.org The resulting N-Si bond is generally stable to a range of non-acidic and non-fluoride-mediated reaction conditions, including organometallic reagents and many oxidizing and reducing agents. organic-chemistry.orgharvard.edu
The primary strategic advantage of using a group like TBS is its influence on reactivity. For instance, 1-(tert-Butyldimethylsilyl)-1H-indole can be selectively brominated at the C3 position and subsequently undergo a halogen-lithium exchange to form 1-(tert-butyldimethylsilyl)-3-lithioindole. orgsyn.org This lithiated intermediate is notably stable and does not readily rearrange to the more thermodynamically stable 2-lithio isomer, a common problem with other protecting groups like benzenesulfonyl. orgsyn.org This stability allows for regioselective reactions with various electrophiles at the C3 position, providing a reliable route to 3-substituted indoles. orgsyn.orgacs.org Finally, the TBS group can be cleanly and efficiently removed under mild conditions, typically using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF), to yield the N-unsubstituted indole. orgsyn.orgorganic-chemistry.org
The choice of an N-protecting group is critical and depends on the planned synthetic route, including the reagents to be used and the desired final product. Besides silyl groups, other common protecting groups for indoles include sulfonyl (e.g., tosyl, Ts), carbamates (e.g., tert-butyloxycarbonyl, Boc), and alkyl groups (e.g., benzyl (B1604629), Bn). sciforum.netmdpi.org Each group possesses a distinct profile of stability, steric and electronic effects, and conditions required for its removal.
Sulfonyl Groups (e.g., Tosyl): Tosyl (Ts) is a robust, electron-withdrawing group that significantly increases the acidity of the C2-proton, facilitating lithiation at that position. However, its removal often requires harsh conditions, such as dissolving metal reductions or strong bases at high temperatures, which can be incompatible with sensitive functional groups. researchgate.net
Carbamate (B1207046) Groups (e.g., Boc): The Boc group is another electron-withdrawing protector that is widely used. It is stable to a variety of conditions but is typically cleaved under strong acidic conditions (e.g., trifluoroacetic acid), which can be detrimental to the acid-sensitive indole core. nih.gov
Alkyl Groups (e.g., Benzyl): Benzyl (Bn) groups are generally stable but require hydrogenolysis for removal, a method that is incompatible with reducible functional groups like alkenes, alkynes, or nitro groups.
Silyl Groups (e.g., TBS): The tert-butyldimethylsilyl (TBS) group offers a unique set of advantages. It is sterically bulky but electronically less perturbing than sulfonyl or carbamate groups. Its key feature is its lability towards fluoride ions, allowing for deprotection under exceptionally mild and neutral conditions that are orthogonal to the cleavage conditions for most other protecting groups. orgsyn.org This orthogonality is a significant asset in complex, multi-step syntheses. While stable to aqueous base, TBS ethers can be cleaved under acidic conditions, though they are more resistant to acid hydrolysis than other silyl ethers like trimethylsilyl (B98337) (TMS). organic-chemistry.orgwikipedia.org
The following table provides a comparative overview of commonly used N-protecting groups for indoles.
| Protecting Group | Abbreviation | Typical Protection Conditions | Typical Deprotection Conditions | Key Stability/Reactivity Features |
|---|---|---|---|---|
| tert-Butyldimethylsilyl | TBS/TBDMS | TBDMSCl, Imidazole, DMF | TBAF, THF; or Acetic Acid/H₂O | Stable to bases, organometallics; Cleaved by acid and fluoride; Directs lithiation to C3. orgsyn.org |
| Tosyl (p-Toluenesulfonyl) | Ts | TsCl, Pyridine or NaH | Mg/MeOH; Cs₂CO₃/MeOH; Na/NH₃ | Electron-withdrawing; Stable to acid; Directs lithiation to C2; Harsh removal. researchgate.net |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP, CH₂Cl₂ | TFA, HCl | Electron-withdrawing; Stable to base; Cleaved by strong acid. nih.gov |
| Benzenesulfonyl | Bs | BsCl, Pyridine or NaH | Mg/MeOH; NaOH/EtOH | Electron-withdrawing; C3-lithiated species rearranges to C2-isomer at >-100 °C. orgsyn.org |
| Benzyl | Bn | BnBr, NaH, DMF | H₂, Pd/C (Hydrogenolysis) | Generally robust; Incompatible with reducible functional groups. acs.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
40899-73-8 |
|---|---|
Molecular Formula |
C14H21NSi |
Molecular Weight |
231.41 g/mol |
IUPAC Name |
tert-butyl-indol-1-yl-dimethylsilane |
InChI |
InChI=1S/C14H21NSi/c1-14(2,3)16(4,5)15-11-10-12-8-6-7-9-13(12)15/h6-11H,1-5H3 |
InChI Key |
MEOVARDOZULBTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Tert Butyldimethylsilyl 1h Indole and Its Derivatives
Direct N-Silylation Protocols for Indole (B1671886)
Direct silylation of the indole nitrogen is the most straightforward method for the preparation of 1-(tert-butyldimethylsilyl)-1H-indole. This is typically achieved by deprotonating the indole N-H followed by quenching with an electrophilic silicon source.
Lithiation-Silylation Sequences with tert-Butyldimethylsilyl Chloride
A common and effective method for the N-silylation of indole involves a deprotonation step using an organolithium reagent, such as butyllithium (B86547) (BuLi), followed by the introduction of tert-butyldimethylsilyl chloride (TBDMSCl).
The procedure begins with the dissolution of indole in an anhydrous solvent, typically tetrahydrofuran (B95107) (THF), under an inert atmosphere. The solution is cooled to a low temperature, often -78°C, before the dropwise addition of butyllithium. The resulting mixture is then warmed to allow for complete deprotonation, forming the corresponding lithium indolide. After this activation step, the reaction is cooled again before a solution of tert-butyldimethylsilyl chloride in THF is added. The reaction proceeds to completion, yielding this compound after an appropriate workup. orgsyn.org
Table 1: Reagents and Conditions for Lithiation-Silylation of Indole orgsyn.org
| Step | Reagent | Solvent | Temperature | Time |
|---|---|---|---|---|
| Deprotonation | Indole, Butyllithium | Tetrahydrofuran (THF) | -78°C to -10°C | 15 min at -10°C |
This sequence is highly efficient for preparing the N-silylated indole, which is often used directly in subsequent reactions without extensive purification.
One-Pot Synthetic Approaches to N-Silylated Indoles
One-pot procedures that combine the N-silylation of indole with further functionalization are highly valuable in organic synthesis as they reduce the number of workup and purification steps, saving time and resources. For instance, this compound can be prepared and subsequently halogenated in a single reaction vessel. orgsyn.org
In such a process, the N-silylation is performed first, following a protocol similar to the lithiation-silylation sequence described previously. After the formation of this compound is complete, the reaction mixture is cooled again to a low temperature (e.g., -78°C), and an electrophile, such as a brominating agent, is added directly to the flask. This approach leverages the stability of the N-silylated intermediate to perform further transformations efficiently. orgsyn.org
Synthesis of Substituted this compound Analogs
The TBDMS group at the N-1 position facilitates the regioselective substitution at other positions of the indole ring, particularly at the C-3 position. Halogenated derivatives are especially important as they serve as versatile intermediates for cross-coupling reactions and the introduction of a wide array of functional groups.
Preparation of Halogenated 1-(tert-Butyldimethylsilyl)-1H-indoles
Halogenation of the this compound scaffold can be achieved using various halogenating agents. The choice of reagent and reaction conditions allows for controlled introduction of halogen atoms, most commonly bromine, onto the indole core.
Electrophilic bromination is a standard method for introducing a bromine atom onto the electron-rich indole ring. For N-protected indoles, the reaction typically occurs at the C-3 position. A widely used reagent for this transformation is N-bromosuccinimide (NBS). orgsyn.org The reaction is generally performed at low temperatures in an appropriate solvent to control selectivity and minimize side reactions. The use of NBS is advantageous due to its solid nature, making it easy to handle, and its ability to provide a low concentration of bromine in situ. orgsyn.org Another strategy involves the N-silylation of an already brominated indole, such as 6-bromoindole, using sodium hydride (NaH) and TBDMSCl to yield the corresponding 6-bromo-1-(tert-butyldimethylsilyl)-1H-indole. researchgate.net
The synthesis of 3-bromo-1-(tert-butyldimethylsilyl)-1H-indole can be efficiently accomplished through a one-pot procedure starting from indole. orgsyn.org This method involves the initial N-silylation of indole, followed by in situ bromination of the resulting protected indole.
After the formation of this compound via the lithiation-silylation sequence, the reaction mixture is cooled to -78°C. Freshly crystallized N-bromosuccinimide is then added, and the mixture is stirred in the dark. The reaction is allowed to warm to room temperature before workup and purification by flash chromatography. This one-pot method provides the desired 3-bromo derivative in high yield (84%). orgsyn.org
Table 2: One-Pot Synthesis of 3-Bromo-1-(tert-butyldimethylsilyl)-1H-indole orgsyn.org
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| N-Silylation | Indole, Butyllithium, TBDMSCl | THF | -78°C to 0°C | ~3.5 hr | - |
The structure of the product, 3-bromo-1-(tert-butyldimethylsilyl)-1H-indole, has been confirmed by spectroscopic methods. orgsyn.org The presence of the TBDMS group is crucial as it not only protects the nitrogen but also stabilizes the resulting 3-lithioindole intermediate formed upon subsequent halogen-lithium exchange, preventing rearrangement to the more stable 2-lithio isomer. orgsyn.org
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-Bromo-1-(tert-butyldimethylsilyl)-1H-indole |
| 6-Bromo-1-(tert-butyldimethylsilyl)-1H-indole |
| 6-bromoindole |
| Butyllithium |
| Indole |
| N-bromosuccinimide |
| Sodium hydride |
| tert-Butyldimethylsilyl chloride |
Synthesis of 6-Bromo-1-(tert-Butyldimethylsilyl)-1H-indole
The synthesis of 6-Bromo-1-(tert-butyldimethylsilyl)-1H-indole is achieved by the N-silylation of the commercially available 6-bromo-1H-indole. The reaction involves the deprotonation of the indole nitrogen using a strong base, followed by the introduction of the TBDMS group.
A typical procedure involves dissolving 6-bromo-1H-indole in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF). The solution is cooled, and a strong base is added portion-wise. Sodium hydride is a commonly used base for this purpose, which reacts to form the sodium salt of the indole and hydrogen gas. Following complete deprotonation, a solution of tert-butyldimethylsilyl chloride in the same solvent is added to the reaction mixture. The reaction is typically stirred for several hours to ensure complete conversion. The resulting product, 6-Bromo-1-(tert-butyldimethylsilyl)-1H-indole, is then isolated and purified using standard techniques like extraction and column chromatography.
| Reactant | Reagent | Solvent | Temperature | Product |
| 6-Bromo-1H-indole | 1. Sodium Hydride (NaH) 2. tert-Butyldimethylsilyl chloride (TBDMS-Cl) | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | 0 °C to room temperature | 6-Bromo-1-(tert-butyldimethylsilyl)-1H-indole |
Synthesis of 1-(tert-Butyldimethylsilyl)-5-fluoro-1H-indole
The preparation of 1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole follows a similar N-protection strategy, starting from 5-fluoro-1H-indole. The presence of the electron-withdrawing fluorine atom can influence the acidity of the N-H bond, but the general synthetic approach remains effective.
In a representative synthesis, 5-fluoro-1H-indole is dissolved in anhydrous THF and cooled to a low temperature, often -78 °C, under an inert atmosphere. A solution of n-butyllithium in hexanes is then added dropwise to deprotonate the indole nitrogen, forming the corresponding lithium salt. Subsequently, a solution of tert-butyldimethylsilyl chloride is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion. Work-up involves quenching the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride, followed by extraction with an organic solvent. The crude product is then purified by silica (B1680970) gel chromatography to yield pure 1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole.
| Reactant | Reagent | Solvent | Temperature | Product |
| 5-Fluoro-1H-indole | 1. n-Butyllithium (n-BuLi) 2. tert-Butyldimethylsilyl chloride (TBDMS-Cl) | Tetrahydrofuran (THF) | -78 °C to room temperature | 1-(tert-Butyldimethylsilyl)-5-fluoro-1H-indole |
Synthesis of 1-(tert-Butyldimethylsilyl)-7-chloro-1H-indol-3-ylboronic acid
The synthesis of 1-(tert-butyldimethylsilyl)-7-chloro-1H-indol-3-ylboronic acid is a multi-step process that begins with the N-protection of 7-chloro-1H-indole, followed by a regioselective borylation at the C3 position, and concluding with the hydrolysis of the resulting boronate ester.
Step 1: Synthesis of 1-(tert-Butyldimethylsilyl)-7-chloro-1H-indole The first step involves the protection of the nitrogen atom of 7-chloro-1H-indole with a TBDMS group. This is accomplished using standard silylation conditions, similar to those described for other substituted indoles. Deprotonation with a strong base like sodium hydride or n-butyllithium in an anhydrous solvent, followed by treatment with TBDMS-Cl, affords the N-protected intermediate.
Step 2: Synthesis of 1-(tert-Butyldimethylsilyl)-7-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole The second step is a C-H borylation reaction directed to the C3 position of the indole ring. Iridium-catalyzed borylation is a highly effective method for this transformation. nih.govrsc.org The reaction typically employs an iridium catalyst, such as [Ir(OMe)(COD)]₂ or [IrCl(COD)]₂, and a boron source, commonly bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin). researchgate.net The N-TBDMS protected 7-chloroindole (B1661978) is reacted with the boron reagent in the presence of the iridium catalyst in a suitable solvent like n-hexane or THF at elevated temperatures. nih.gov This method exhibits excellent regioselectivity for the C3 position. nih.gov
Step 3: Hydrolysis to 1-(tert-Butyldimethylsilyl)-7-chloro-1H-indol-3-ylboronic acid The final step is the hydrolysis of the pinacol (B44631) boronate ester to the corresponding boronic acid. This is typically achieved by treating the boronate ester with an aqueous acid or base, or by transesterification with another diol followed by hydrolysis. A common method involves stirring the pinacol ester with an aqueous solution of a mild acid, which cleaves the pinacol group to yield the desired boronic acid.
Synthesis of Boron-Substituted 1-(tert-Butyldimethylsilyl)-1H-indoles
The introduction of a boron functionality, such as a boronic acid or a boronate ester, onto the this compound scaffold provides a versatile synthetic handle for further elaboration through cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Synthesis of 1-(tert-Butyldimethylsilyl)-7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
The synthesis of this C3-borylated indole derivative is accomplished through a two-step sequence starting from 7-methyl-1H-indole.
Step 1: Synthesis of 1-(tert-Butyldimethylsilyl)-7-methyl-1H-indole The initial step is the protection of the indole nitrogen of 7-methyl-1H-indole with a TBDMS group. This transformation is carried out using the general N-silylation protocol. 7-methyl-1H-indole is treated with a strong base, such as sodium hydride, in an anhydrous solvent like DMF to generate the corresponding sodium salt. This intermediate is then reacted with tert-butyldimethylsilyl chloride to yield 1-(tert-butyldimethylsilyl)-7-methyl-1H-indole.
Step 2: Iridium-Catalyzed C3-Borylation With the nitrogen protected, the subsequent C-H borylation is directed to the C3 position. Research has shown that iridium-catalyzed borylation is highly effective for C7-substituted indoles. nih.gov The reaction of 1-(tert-butyldimethylsilyl)-7-methyl-1H-indole with pinacolborane (HBpin) in the presence of a catalytic amount of an iridium complex, such as [IrCl(cod)]₂, in a non-polar solvent like n-hexane at elevated temperatures leads to the formation of the desired C3-borylated product. nih.gov Studies have reported high yields for this transformation on C7-methyl substituted indoles. nih.gov The product, 1-(tert-butyldimethylsilyl)-7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, can be isolated and purified using column chromatography.
| Precursor | Catalyst | Boron Source | Solvent | Temperature | Product |
| 1-(tert-Butyldimethylsilyl)-7-methyl-1H-indole | [IrCl(COD)]₂ | Pinacolborane (HBpin) | n-Hexane | 80 °C | 1-(tert-Butyldimethylsilyl)-7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
Reactivity and Transformations of 1 Tert Butyldimethylsilyl 1h Indole Intermediates
Generation and Reactivity of 1-(tert-Butyldimethylsilyl)-3-lithioindole
The generation of 1-(tert-butyldimethylsilyl)-3-lithioindole provides a powerful nucleophilic intermediate for the regioselective functionalization of the indole (B1671886) C-3 position. acs.orgacs.org Unlike some other N-protected 3-lithioindoles that are prone to rearrangement to the more thermodynamically stable 2-lithio isomer, the 1-(tert-butyldimethylsilyl) derivative exhibits notable stability, even at temperatures higher than typically required for its formation. acs.orgorgsyn.org This stability is a key advantage, allowing for a broader range of subsequent reactions.
The most effective method for the preparation of 1-(tert-butyldimethylsilyl)-3-lithioindole is through a halogen-metal exchange reaction. acs.orgwikipedia.org This process typically involves the treatment of 3-bromo-1-(tert-butyldimethylsilyl)-1H-indole with a strong organolithium reagent, such as tert-butyllithium (B1211817), at low temperatures. orgsyn.org The exchange is generally rapid and proceeds with high efficiency, affording the desired 3-lithiated indole in a regioselective manner. acs.orgias.ac.in The starting 3-bromo-1-(tert-butyldimethylsilyl)-1H-indole can be conveniently prepared in a one-pot reaction from indole by protection with a tert-butyldimethylsilyl group followed by bromination with N-bromosuccinimide. orgsyn.org
The halogen-metal exchange is a kinetically controlled process, and the choice of the halogen at the C-3 position can influence the reaction rate, with the general trend being I > Br > Cl. wikipedia.org The use of tert-butyllithium at -78°C in a suitable solvent like tetrahydrofuran (B95107) ensures the clean and efficient generation of the 3-lithioindole intermediate. orgsyn.org
Once generated, 1-(tert-butyldimethylsilyl)-3-lithioindole serves as a potent C-3 indole nucleophile that readily reacts with a wide array of electrophiles. acs.org These reactions occur regioselectively at the C-3 position, and the resulting 3-substituted 1-(tert-butyldimethylsilyl)indoles can be easily deprotected under mild conditions, such as with tetrabutylammonium (B224687) fluoride (B91410) (TBAF), to yield the corresponding 3-substituted indoles. orgsyn.org
The reaction of 1-(tert-butyldimethylsilyl)-3-lithioindole with alkyl halides, particularly alkyl iodides, provides a straightforward route to 3-alkylindoles. orgsyn.org The lithiated intermediate reacts efficiently with various alkyl iodides, including methyl iodide and ethyl iodide, to give the corresponding 3-alkylated products in good yields. orgsyn.org The reaction conditions are generally mild, taking place at low temperatures and proceeding to completion in a short period. orgsyn.org
| Electrophile | Product | Yield (%) |
|---|---|---|
| Methyl iodide | 1-(tert-Butyldimethylsilyl)-3-methyl-1H-indole | 85 |
| Ethyl iodide | 1-(tert-Butyldimethylsilyl)-3-ethyl-1H-indole | 88 |
| Allyl bromide | 3-Allyl-1-(tert-butyldimethylsilyl)-1H-indole | 82 |
Acylation and carboxylation reactions of 1-(tert-butyldimethylsilyl)-3-lithioindole allow for the introduction of carbonyl functionalities at the C-3 position. The reaction with acylating agents, such as acid chlorides or anhydrides, furnishes 3-acylindoles. orgsyn.org Similarly, quenching the lithiated intermediate with carbon dioxide, typically from dry ice, followed by an acidic workup, leads to the formation of indole-3-carboxylic acid. orgsyn.org
| Electrophile | Product | Yield (%) |
|---|---|---|
| N,N-Dimethylformamide | 1-(tert-Butyldimethylsilyl)-1H-indole-3-carbaldehyde | 80 |
| Carbon dioxide | This compound-3-carboxylic acid | 75 |
The versatility of 1-(tert-butyldimethylsilyl)-3-lithioindole is further demonstrated by its reactions with a variety of other electrophiles. Treatment with ethylene (B1197577) oxide results in the formation of 2-(1-(tert-butyldimethylsilyl)-1H-indol-3-yl)ethan-1-ol, a useful intermediate for further synthetic modifications. orgsyn.orgmdpi.com The reaction with aromatic aldehydes produces the corresponding α-(1-(tert-butyldimethylsilyl)-1H-indol-3-yl)benzyl alcohols. orgsyn.org Furthermore, quenching the lithiated species with organotin chlorides, such as trimethyltin (B158744) chloride, provides access to 3-(trialkylstannyl)indoles. orgsyn.org
| Electrophile | Product | Yield (%) |
|---|---|---|
| Ethylene oxide | 2-(1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)ethan-1-ol | 78 |
| Benzaldehyde | (1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)(phenyl)methanol | 85 |
| Trimethyltin chloride | 1-(tert-Butyldimethylsilyl)-3-(trimethylstannyl)-1H-indole | 90 |
While the direct transmetalation of 1-(tert-butyldimethylsilyl)-3-lithioindole to its corresponding organozinc species is not extensively documented in the reviewed literature, the generation of organozinc reagents from organolithium compounds is a well-established transformation in organic synthesis. This process typically involves the addition of a zinc salt, such as zinc chloride, to the organolithium species. The resulting organozinc reagent often exhibits different reactivity and selectivity profiles compared to the parent organolithium compound, particularly in cross-coupling reactions. Further research would be necessary to explore the specifics of this transmetalation and the synthetic utility of the resulting 1-(tert-butyldimethylsilyl)-3-indolylzinc species.
Transmetalation to Organozinc Species
Formation of 1-(tert-Butyldimethylsilyl)-3-indolylzinc Chloride
A key transformation involving the N-TBS protected indole is the formation of organometallic reagents, such as 1-(tert-butyldimethylsilyl)-3-indolylzinc chloride. This zinc species serves as a valuable nucleophile in cross-coupling reactions.
The synthesis of this organozinc compound begins with the N-protection of indole using tert-butyldimethylsilyl chloride. The resulting this compound is then regioselectively brominated at the C-3 position, typically using N-bromosuccinimide, to yield 3-bromo-1-(tert-butyldimethylsilyl)indole. orgsyn.org This brominated intermediate is crucial for the subsequent steps.
A halogen-lithium exchange is performed on the 3-bromo derivative using a strong base, commonly tert-butyllithium, at low temperatures (−78°C). This step generates the highly reactive 1-(tert-butyldimethylsilyl)-3-lithioindole. orgsyn.org This lithiated intermediate can then be converted to the more stable and selectively reactive zinc derivative via transmetalation. By treating the 3-lithioindole species with a zinc salt, such as zinc chloride, the desired 1-(tert-butyldimethylsilyl)-3-indolylzinc chloride is formed.
This organozinc reagent has been effectively utilized in palladium(0)-catalyzed cross-coupling reactions for the heteroarylation of the indole at its 3-position, demonstrating its utility in constructing complex molecular architectures. orgsyn.org
Directed C-H Functionalization of Indoles using N-Silylation
N-silylation, particularly with bulky groups like tert-butyldimethylsilyl, is a cornerstone strategy for the directed C-H functionalization of the indole nucleus. The silyl (B83357) group not only protects the reactive N-H bond but also serves as a directing group, influencing the regioselectivity of subsequent transformations. This approach has enabled the functionalization of C-H bonds that are otherwise difficult to access, moving beyond the inherently nucleophilic C-3 position.
Site-Selective C-H Silylation Strategies
Direct C-H silylation of indoles is a powerful method for introducing a versatile silyl handle, which can be used in subsequent cross-coupling reactions or other transformations. Achieving site-selectivity in this process is a significant challenge due to the multiple C-H bonds with varying reactivity within the indole scaffold. nih.govescholarship.orgresearchgate.netdntb.gov.ua
Functionalization of the indole benzene (B151609) core (C-4 to C-7 positions) is notoriously difficult compared to the pyrrole (B145914) ring (C-2 and C-3). nih.govescholarship.orgresearchgate.netdntb.gov.ua The C-7 position, in particular, has been a challenging target. A successful strategy to achieve regioselective C-7 silylation involves the use of a directing group attached to the indole nitrogen.
Research has demonstrated a general and effective method for the regioselective C-7 silylation of indole derivatives using a palladium catalyst. nih.govescholarship.orgresearchgate.netdntb.gov.ua The key to this selectivity is the strong coordination between the palladium catalyst and a phosphorus(III)-based directing group, such as di-tert-butylphosphino (PtBu2), installed on the indole nitrogen. researchgate.net This coordination positions the catalyst in proximity to the C-7 C-H bond, facilitating its activation and subsequent silylation. This methodology has proven to be compatible with a broad range of functional groups on the indole ring. nih.govescholarship.orgresearchgate.netdntb.gov.ua
Below is a table summarizing the palladium-catalyzed C-7 silylation of various N-PtBu2-protected indoles.
| Indole Substrate | Silylating Agent | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| N-PtBu2-indole | 1,2-bis(chlorodimethylsilyl)ethane | Pd(OAc)2 / DMBQ | 72 | nih.govescholarship.orgresearchgate.netdntb.gov.ua |
| 5-Methyl-N-PtBu2-indole | 1,2-bis(chlorodimethylsilyl)ethane | Pd(OAc)2 / DMBQ | 77 | nih.govescholarship.orgresearchgate.netdntb.gov.ua |
| 5-Methoxy-N-PtBu2-indole | 1,2-bis(chlorodimethylsilyl)ethane | Pd(OAc)2 / DMBQ | 65 | nih.govescholarship.orgresearchgate.netdntb.gov.ua |
| 5-Fluoro-N-PtBu2-indole | 1,2-bis(chlorodimethylsilyl)ethane | Pd(OAc)2 / DMBQ | 68 | nih.govescholarship.orgresearchgate.netdntb.gov.ua |
Various catalytic systems have been developed to achieve C-H silylation of indoles, with ruthenium complexes and metal-free frustrated Lewis pairs (FLPs) being prominent examples.
Ruthenium Catalysis: Ruthenium-based catalysts have been effectively employed for the C-H functionalization of indoles. rsc.orgmdpi.comnih.govmdpi.com These systems can catalyze the olefination of indoles with alkynes and the synthesis of complex indole derivatives through C-H activation. rsc.orgnih.gov For instance, a carbamoyl (B1232498) directing group on the indole nitrogen can direct ruthenium-catalyzed functionalization to the C-2 position. rsc.org
Frustrated Lewis Pairs (FLPs): Metal-free catalysis using FLPs has emerged as a powerful strategy for C-H activation. FLPs, which consist of a bulky Lewis acid and a bulky Lewis base that cannot form a classical adduct, can activate small molecules, including the Si-H bond of hydrosilanes and the C-H bond of indoles. This approach has been successfully applied to the C-3 silylation of indoles.
In a departure from functionalizing the intact indole ring, transition-metal-free methods have been developed for the ring-opening silylation of indoles. researchgate.netnih.gov This transformation provides access to ortho-β-silylvinyl anilines, which are valuable synthetic intermediates.
The reaction proceeds through the addition of a silyl anion, generated from a reagent like (diphenyl-tert-butylsilyl)lithium, to the indole core. researchgate.netnih.gov This nucleophilic addition leads to dearomatization, followed by a stereoselective β-elimination that opens the pyrrole ring. researchgate.netnih.gov This method is notable for its ability to cleave a C-X bond within the heteroarene without the need for a transition metal catalyst. researchgate.netnih.gov More recently, a similar ring-opening silylation of N-arylindoles has been achieved through endocyclic C–N bond cleavage initiated by silylboranes. rsc.org
Extension of C-H Functionalization to C-2, C-4, C-5, and C-6 Positions
While the C-3 and C-7 positions have been successfully targeted, extending site-selective C-H functionalization to the C-2, C-4, C-5, and C-6 positions of the indole ring remains a significant synthetic challenge. nih.govresearchgate.netnih.govrsc.org The use of directing groups, often installed on the indole nitrogen, is the predominant strategy to overcome the inherent reactivity patterns of the indole nucleus.
C-2 Position: Functionalization at the C-2 position is often achieved when the more reactive C-3 position is blocked. However, directed C-H activation provides a more controlled approach. By installing specific directing groups on the indole nitrogen, transition metal catalysts (such as ruthenium or iridium) can be guided to the C-2 position, leading to selective functionalization. rsc.org
C-4, C-5, and C-6 Positions: Accessing the C-4, C-5, and C-6 positions of the benzene ring is particularly challenging. nih.govresearchgate.netnih.gov Advanced strategies have been developed that utilize specific directing groups in combination with tailored catalyst systems. For example, installing an N-P(O)tBu2 directing group can facilitate copper-catalyzed arylation at the C-6 position. nih.govresearchgate.net Furthermore, by placing a directing group, such as a pivaloyl group, at the C-3 position, it is possible to direct arylation to the C-4 and C-5 positions. nih.govresearchgate.net These methodologies underscore the power of directing groups to unlock previously inaccessible sites for functionalization on the indole scaffold. nih.govresearchgate.netnih.gov
Cross-Coupling Reactions Involving this compound Derivatives
The use of this compound as a substrate in palladium-catalyzed cross-coupling reactions has emerged as a powerful tool for the construction of complex molecular architectures centered around the indole core. The silyl group's ability to direct reactions and stabilize intermediates plays a crucial role in the success of these transformations.
Palladium-Catalyzed Heteroarylation at the C-3 Position of Indoles
The direct introduction of heteroaryl moieties at the C-3 position of the indole nucleus is a synthetically valuable transformation, leading to structures with significant potential in medicinal chemistry and materials science. The use of this compound as a precursor for this reaction has been effectively demonstrated through the generation of an indolylzinc chloride intermediate.
The palladium-catalyzed coupling of 1-(tert-butyldimethylsilyl)-3-indolylzinc chloride with a range of heteroaryl halides provides a reliable method for the synthesis of 3-heteroarylindoles. researchgate.net This Negishi-type coupling reaction benefits from the stability of the N-silyl protected indole and the reactivity of the organozinc species, allowing for efficient bond formation. The reaction proceeds with both electron-deficient and electron-rich heteroaryl halides, showcasing the versatility of this methodology. A notable application of this reaction is in the efficient synthesis of 3-(2-pyridyl)indoles. researchgate.net
Table 1: Examples of Palladium-Catalyzed Heteroarylation at the C-3 Position
| Heteroaryl Halide | Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|---|
| 2-Bromopyridine | Pd(dba)₂ | P(2-furyl)₃ | THF | 85 |
| 2-Chloropyridine | Pd(dba)₂ | P(2-furyl)₃ | THF | 78 |
| 3-Bromopyridine | Pd(dba)₂ | P(2-furyl)₃ | THF | 82 |
This table presents representative data and specific yields may vary depending on the exact reaction conditions and substrates used.
Buchwald-Hartwig Amination in the Presence of N-Protected Indoles
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl or heteroaryl halides. wikipedia.orgresearchgate.net The presence of an N-protected indole, such as this compound, within the reaction mixture can be conceived in two scenarios: either as a substrate for N-arylation or as a component that could potentially influence the outcome of the amination of another aryl halide.
While the primary application of Buchwald-Hartwig amination on indoles is for N-arylation, the steric bulk of the TBDMS group can influence the feasibility of this reaction. More importantly, the N-silylated indole can be present as a stable entity while a separate Buchwald-Hartwig amination is performed on other molecules in the same pot, without interfering with the desired C-N bond formation. The robustness of the TBDMS protecting group under typical Buchwald-Hartwig conditions (palladium catalyst, phosphine (B1218219) ligand, and a base) is a key advantage.
Research in this area has demonstrated that the choice of palladium precatalyst, phosphine ligand, solvent, and base is crucial for achieving high yields and conversions in the amination of aryl halides with various amines, including heterocyclic ones. nih.gov The compatibility of these optimized conditions with the TBDMS-protected indole moiety underscores its utility as a protecting group in complex synthetic sequences.
Table 2: Representative Conditions for Buchwald-Hartwig Amination Compatible with N-Protected Indoles
| Aryl Halide | Amine | Catalyst/Ligand System | Base | Solvent |
|---|---|---|---|---|
| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / TrixiePhos | t-BuOLi | Toluene |
| 4-Bromoanisole | Diphenylamine | Pd₂(dba)₃ / XPhos | t-BuONa | Toluene |
This table illustrates general conditions that are often compatible with silyl-protected nitrogen heterocycles, though specific outcomes can vary.
Other Derivatization Strategies for this compound
Beyond cross-coupling reactions, the TBDMS-protected indole serves as a versatile intermediate for a variety of other functionalization reactions, allowing for the introduction of diverse chemical entities onto the indole scaffold.
Oxidative Transformations (e.g., C-Ring Oxidation)
The oxidative transformation of indoles can lead to a range of valuable products, including oxindoles and other dearomatized structures. The N-TBDMS group can influence the regioselectivity and outcome of these oxidations. Oxidative dearomatization of indole derivatives is a powerful strategy for accessing three-dimensional molecular architectures. rsc.org
While specific examples detailing the C-ring oxidation of this compound are not extensively documented, related studies on N-protected indoles suggest that the protecting group plays a significant role in directing the oxidation. For instance, ruthenium-catalyzed oxidative dearomatization of N-Boc indoles has been shown to produce indolin-3-ones. researchgate.net It is plausible that similar strategies could be applied to TBDMS-protected indoles, potentially leading to the formation of novel oxidized indole structures. The choice of oxidant and catalyst is critical in controlling the regioselectivity and preventing over-oxidation.
Introduction of Nitrile and Carboxamide Functionalities
The introduction of nitrile and carboxamide groups at the C-3 position of the indole ring furnishes valuable synthetic handles for further elaboration and can impart desirable biological properties. The use of this compound facilitates these transformations through the generation of a stabilized C-3 nucleophile.
The introduction of a nitrile group at the C-3 position can be achieved by reacting 3-lithio-1-(tert-butyldimethylsilyl)-1H-indole with a suitable cyanating agent. This lithiated intermediate is readily generated by deprotonation of this compound with a strong base like n-butyllithium.
Similarly, the carboxamide functionality can be introduced by trapping the 3-lithio-1-(tert-butyldimethylsilyl)-1H-indole with an isocyanate or by reacting it with carbon dioxide followed by activation and reaction with an amine. These methods provide a direct route to 3-carboxamidoindoles, which are prevalent motifs in pharmacologically active compounds.
Table 3: Methods for C-3 Functionalization of this compound
| Functional Group | Reagent Sequence | Key Intermediate |
|---|---|---|
| Nitrile | 1. n-BuLi 2. N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | 3-Lithio-1-(tert-butyldimethylsilyl)-1H-indole |
| Carboxamide | 1. n-BuLi 2. R-N=C=O | 3-Lithio-1-(tert-butyldimethylsilyl)-1H-indole |
This table outlines general synthetic strategies. Specific reagents and conditions may need to be optimized for particular substrates.
Deprotection of the Tert Butyldimethylsilyl Group in Indole Frameworks
Fluoride-Mediated Desilylation Techniques
The driving force for fluoride-mediated desilylation is the formation of a strong silicon-fluoride (Si-F) bond. organic-chemistry.org The nucleophilic fluoride (B91410) anion attacks the silicon atom, leading to a pentavalent silicon intermediate which then fragments to release the deprotected indole (B1671886) and form a stable silyl (B83357) fluoride byproduct. organic-chemistry.org This method is highly effective and is the most common strategy for cleaving TBDMS ethers and N-silyl compounds. iwu.edugelest.com
Tetrabutylammonium (B224687) fluoride (TBAF) is the most frequently employed reagent for the removal of the TBDMS group from the indole nitrogen. iwu.edugelest.com It is commercially available as a solution in tetrahydrofuran (B95107) (THF), typically 1M, and is highly soluble in organic solvents. commonorganicchemistry.com The reaction is generally rapid and clean, proceeding at room temperature. gelest.com
The procedure typically involves treating the 1-(tert-Butyldimethylsilyl)-1H-indole substrate with a slight excess of TBAF in an aprotic solvent like THF. gelest.comchemspider.com The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed. Despite its effectiveness, TBAF is notably basic, which can lead to side reactions in substrates containing base-sensitive functional groups. iwu.educhemspider.com The water content in the TBAF reagent can also influence the reaction's efficiency, particularly for certain substrates. nih.gov For sensitive applications, buffering the TBAF with acetic acid or using anhydrous preparations may be necessary to mitigate degradation. chemspider.com
Table 1: Typical Reaction Conditions for TBAF-Mediated Deprotection of N-TBDMS Indole
| Parameter | Condition | Source(s) |
|---|---|---|
| Reagent | Tetrabutylammonium Fluoride (TBAF) | iwu.educommonorganicchemistry.com |
| Solvent | Tetrahydrofuran (THF) | gelest.comchemspider.com |
| Stoichiometry | 1.1 - 3.0 equivalents | gelest.comchemspider.com |
| Temperature | 0 °C to Room Temperature | chemspider.com |
| Duration | 45 minutes to 16 hours | gelest.comchemspider.com |
Cesium fluoride (CsF) serves as an effective, and often milder, alternative to TBAF for the desilylation of N-TBDMS protected indoles. researchgate.net While less commonly used than TBAF, it offers advantages in certain synthetic contexts. CsF is a solid and less hygroscopic than other fluoride salts, which can simplify handling. researchgate.net
In practice, CsF is often used in polar aprotic solvents such as acetonitrile (B52724) or dimethylformamide (DMF). To enhance its reactivity and surface area, it is sometimes supported on solid materials like Celite. researchgate.net Supported CsF can promote reactions under mild conditions with good yields and simplified work-up procedures. researchgate.net The use of CsF can be particularly advantageous in complex molecules where the high basicity of TBAF might be detrimental. researchgate.net
Table 2: General Conditions for CsF-Mediated Desilylation
| Parameter | Condition | Source(s) |
|---|---|---|
| Reagent | Cesium Fluoride (CsF), often on Celite | researchgate.net |
| Solvent | Acetonitrile (MeCN), Dimethylformamide (DMF) | researchgate.net |
| Temperature | Room Temperature to Reflux | researchgate.netnih.gov |
| Characteristics | Mild conditions, suitable for base-sensitive substrates | researchgate.net |
Selective Removal of the TBDMS Group in Multistep Organic Syntheses
In the synthesis of complex molecules, the selective deprotection of one functional group in the presence of others is a critical challenge. jocpr.com The TBDMS group on an indole nitrogen can be removed selectively under conditions that leave other common protecting groups intact, a concept known as orthogonality. jocpr.com
The fluoride-mediated cleavage of the N-TBDMS bond is highly specific and generally does not affect many other protecting groups. For instance, the TBDMS group can be removed while leaving acid-labile groups like tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn) ethers intact. iwu.eduorganic-chemistry.org Similarly, it is orthogonal to groups removed by hydrogenolysis, such as the benzyloxycarbonyl (Cbz) group. jocpr.com
This selectivity allows chemists to unmask the indole NH at a specific point in a synthetic sequence to allow for further functionalization, such as N-alkylation or N-arylation, without disturbing other protected parts of the molecule. The stability of the TBDMS group to a wide range of non-fluoride-based reagents makes it a robust choice for protecting the indole nitrogen during various synthetic transformations like cross-coupling reactions or redox chemistry, before its planned removal. iwu.edutotal-synthesis.com
Advanced Applications of 1 Tert Butyldimethylsilyl 1h Indole in Complex Chemical Syntheses
Fabrication of Highly Substituted Indole (B1671886) Scaffolds
The creation of highly substituted indole frameworks is of significant interest due to their prevalence in biologically active molecules. 1-(tert-Butyldimethylsilyl)-1H-indole is a key precursor in the regioselective synthesis of 3-substituted indoles. The TBDMS group facilitates the deprotonation at the C3 position, leading to the formation of 1-(tert-butyldimethylsilyl)-3-lithioindole, a stable intermediate even at room temperature. This contrasts with other N-protecting groups like benzenesulfonyl, which can lead to rearrangement to the more thermodynamically stable 2-lithio isomer at higher temperatures. orgsyn.org
The generation of 1-(tert-butyldimethylsilyl)-3-lithioindole is typically achieved through halogen-metal exchange from 3-bromo-1-(tert-butyldimethylsilyl)indole, which is readily prepared in a one-pot reaction from indole. orgsyn.org This lithiated intermediate serves as a powerful nucleophile, reacting efficiently with a wide array of electrophiles to introduce substituents exclusively at the 3-position. This high regioselectivity is a significant advantage in the synthesis of complex indoles.
Table 1: Examples of Electrophiles Used in Reactions with 1-(tert-Butyldimethylsilyl)-3-lithioindole
| Electrophile Category | Specific Example | Resulting 3-Substituted Indole Derivative |
|---|---|---|
| Alkyl Halides | Ethyl iodide | 1-(tert-Butyldimethylsilyl)-3-ethylindole |
| Allyl Halides | Allyl bromide | 3-Allyl-1-(tert-butyldimethylsilyl)indole |
| Epoxides | Ethylene (B1197577) oxide | 2-(1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)ethan-1-ol |
| Acylating Reagents | Acetyl chloride | 1-(1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)ethan-1-one |
| Carbon Dioxide | CO2 | This compound-3-carboxylic acid |
| Aldehydes | Benzaldehyde | (1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)(phenyl)methanol |
This table is generated based on data from various chemical synthesis reports. orgsyn.org
Furthermore, the resulting 3-substituted-1-(tert-butyldimethylsilyl)indoles can undergo further functionalization at other positions of the indole nucleus, providing a pathway to polysubstituted indole scaffolds. The TBDMS group can be easily removed at the final stage of the synthesis by treatment with fluoride (B91410) reagents such as tetrabutylammonium (B224687) fluoride (TBAF) under mild conditions. orgsyn.org
Role as a Key Intermediate in Total Synthesis of Natural Products
The strategic use of this compound and its derivatives is a recurring theme in the total synthesis of complex, biologically active natural products, particularly indole alkaloids. The protection of the indole nitrogen is often crucial to prevent undesired side reactions and to direct reactivity to other parts of the molecule.
The total synthesis of numerous indole alkaloids showcases the strategic importance of N-silyl protection. This strategy allows for the execution of sensitive chemical transformations on other parts of the molecule that would be incompatible with the acidic N-H proton of an unprotected indole.
Lycogarubin C: In the total synthesis of Lycogarubin C, a key biosynthetic precursor to the indolo[2,3-a]carbazole (B1661996) alkaloids, protection of the indole nitrogen is essential. nih.gov While some syntheses employ a methyl carbamate (B1207046) protecting group, the principles of N-protection are highlighted in the stepwise construction of the core structure, which involves sensitive coupling reactions. nih.gov The use of a silyl (B83357) protecting group would offer a milder deprotection alternative.
Dictyodendrins E: The dictyodendrins are a family of marine alkaloids possessing a highly substituted pyrrolo[2,3-c]carbazole core. chemrxiv.org Their synthesis often involves complex palladium-catalyzed reactions, such as the Larock indole synthesis and Buchwald-Hartwig amination. nih.gov The use of an N-protected indole derivative is critical to ensure the success of these coupling reactions and to allow for late-stage functionalization of the indole core.
Minfiensine: Several total syntheses of the Strychnos alkaloid (+)-Minfiensine have been reported, some of which utilize silyl-protected intermediates. acs.org For instance, in one approach, a triethylsilyl (TES) group, a close relative of the TBDMS group, is used to protect a hydroxyl group in a key intermediate. acs.org The protection of the indole nitrogen itself is also a common strategy in various synthetic routes to control the reactivity of the indole nucleus during the construction of the intricate pentacyclic framework of minfiensine. nih.govorganic-chemistry.org
Mersicarpine: The total synthesis of the monoterpene indole alkaloid (−)-mersicarpine has been achieved through various strategies. nih.gov Many of these synthetic routes rely on the protection of the indole nitrogen to facilitate key transformations such as oxidative rearrangements and cyclization reactions. While some syntheses employ a Boc protecting group, the use of a silyl protecting group like TBDMS would be advantageous in routes requiring orthogonality with acid-labile groups. nih.gov
Table 2: Role of N-Silyl Protection in Indole Alkaloid Synthesis
| Natural Product | Key Synthetic Challenge | Role of N-Silyl Protection |
|---|---|---|
| Lycogarubin C | Controlled construction of the bis-indole framework | Enables selective coupling reactions and subsequent mild deprotection. |
| Dictyodendrins E | Multi-step functionalization of the indole core | Facilitates palladium-catalyzed cross-coupling reactions. |
| Minfiensine | Assembly of the complex pentacyclic structure | Prevents interference from the indole N-H during sensitive transformations. |
This table synthesizes information from various total synthesis publications.
Precursors for Diindolylamine Architectures
Diindolylamine structures, where two indole units are linked through a nitrogen atom, are of growing interest in materials science and medicinal chemistry. The synthesis of these molecules often relies on palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, between an aminoindole and a haloindole. nih.govacs.org
In this context, this compound derivatives play a crucial role. The protection of the indole nitrogen with a TBDMS group is often necessary to prevent self-coupling and other side reactions during the palladium-catalyzed amination. Specifically, a TBDMS-protected bromoindole can be effectively coupled with an aminoindole to construct the diindolylamine backbone. nih.govresearchgate.net The TBDMS group is stable under the basic conditions and elevated temperatures typically required for the Buchwald-Hartwig reaction and can be selectively removed after the coupling has been achieved. nih.govacs.org This strategy has been successfully employed in the synthesis of 6,6'- and 7,7'-diindolylamines. nih.govresearchgate.net
Construction of Novel Indole Silacycles and Related Heterocyclic Systems
The incorporation of silicon into heterocyclic frameworks is a burgeoning area of research, leading to novel structures with unique electronic and biological properties. While the direct conversion of this compound into a fused indole silacycle is not a commonly reported transformation, the principles of its reactivity can be applied to the construction of silicon-containing indole derivatives.
Recent research has demonstrated the synthesis of structurally diverse silicon-incorporated indolines through a silyl radical-triggered radical addition–translocation–cyclization (RATC) process. rsc.org Although this method does not start from this compound, it highlights the feasibility of forming silicon-carbon bonds within an indoline (B122111) framework.
More directly related, intramolecular silyl-Heck reactions have been developed for the synthesis of unsaturated silicon heterocycles. nsf.govnih.gov This palladium-catalyzed reaction involves the cyclization of a silicon electrophile tethered to an alkene. By analogy, one could envision a strategy where a suitably functionalized this compound, bearing an alkene tether, could undergo an intramolecular silyl-Heck reaction to form a novel indole silacycle. Such a transformation would open up new avenues for the synthesis of silicon-containing heterocyclic systems with potential applications in materials science and drug discovery.
Q & A
Q. What are the standard synthetic protocols for preparing 1-(tert-butyldimethylsilyl)-1H-indole, and how is purity confirmed?
The compound is typically synthesized via silylation of indole using tert-butyldimethylsilyl chloride (TBSCl) under inert conditions. A reported procedure starts with indole (20.0 mmol) and TBSCl (20.0 mmol) in a polar aprotic solvent, yielding the product quantitatively as a pale yellow solid . Purity and structural integrity are confirmed by 1H NMR (e.g., δ 7.56–6.54 for aromatic protons, δ 0.85–0.52 for TBS groups) and 13C NMR (e.g., δ 141.1 for the silylated indole backbone) . IR spectroscopy (e.g., 1604 cm⁻¹ for C=C stretching) and HRMS (e.g., [M+H]⁺ = 257.1529) further validate the synthesis .
Q. How does the tert-butyldimethylsilyl (TBS) group influence the reactivity of indole in substitution reactions?
The TBS group acts as a protective moiety for the indole nitrogen, preventing unwanted side reactions (e.g., protonation or oxidation) and directing electrophilic substitution to the C3 position due to steric and electronic effects. For example, in α-functionalization reactions, the TBS group stabilizes intermediates during silyl enol ether formation, enabling regioselective C–H activation . This protection is critical in multi-step syntheses, such as constructing cyclopentene-fused indole derivatives .
Q. What safety precautions are necessary when handling this compound derivatives?
Researchers must use gloves, protective eyewear, and work in a fume hood due to the compound’s air sensitivity and potential toxicity. Waste containing silyl groups requires specialized disposal to avoid environmental contamination . Boronic acid derivatives (e.g., 1-(TBS)-1H-indole-4-boronic acid) demand additional caution due to their moisture sensitivity; reactions should be conducted under anhydrous conditions .
Advanced Research Questions
Q. How can this compound-4-boronic acid be utilized in Suzuki-Miyaura cross-coupling reactions?
This boronic acid derivative (CAS 351457-64-2, C₁₄H₂₂BNO₂Si) serves as a key building block for synthesizing biaryl structures. For example, coupling with aryl halides under Pd catalysis (e.g., Pd(PPh₃)₄) in THF/H₂O at 80°C yields 4-arylindoles, which are valuable in drug discovery . Optimization requires careful control of base (e.g., Na₂CO₃) and catalyst loading to minimize protodeboronation .
Q. What strategies address contradictory regioselectivity observed in TBS-protected indole reactions?
Discrepancies in regioselectivity (e.g., C3 vs. C4 functionalization) often arise from solvent polarity and catalyst choice. For instance, Lewis acids like BF₃·OEt₂ promote C3 alkylation, while Pd-mediated reactions favor C4 coupling via boronic acid intermediates . Computational studies (DFT) suggest that steric bulk from the TBS group disfavors C2 attack, aligning with experimental observations of C3/C4 dominance .
Q. How does the TBS group impact the stability of indole derivatives under acidic or basic conditions?
The TBS group is stable under mild acidic conditions (pH > 3) but cleaves rapidly with fluoride sources (e.g., TBAF) or strong bases (e.g., KOH/MeOH). This lability is exploited in deprotection steps, such as synthesizing free indoles from silylated precursors . Stability assays (TLC or HPLC monitoring) are recommended to optimize reaction conditions .
Q. What mechanistic insights explain the role of 1-(TBS)-1H-indole in enantioselective desymmetrization reactions?
In asymmetric catalysis, the TBS group enhances steric differentiation in prochiral substrates. For example, chiral Lewis acids (e.g., BINOL-derived catalysts) coordinate to the indole’s π-system, enabling enantioselective cyclopropane functionalization with >90% ee . Kinetic studies (Eyring analysis) and X-ray crystallography of intermediates are critical for elucidating transition states .
Methodological Considerations
- Characterization: Always combine NMR (1H/13C), HRMS, and IR for structural validation. For crystalline derivatives, single-crystal XRD provides unambiguous confirmation .
- Reaction Optimization: Screen solvents (e.g., DCM vs. THF), catalysts (Pd vs. Cu), and temperatures to address yield/selectivity issues .
- Troubleshooting: Protodeboronation in Suzuki reactions? Add ligand (e.g., SPhos) or reduce reaction time . Low yields in silylation? Ensure anhydrous conditions and fresh TBSCl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
